6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide
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Description
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound with the CAS Number: 900018-73-7 . It has a molecular weight of 210.62 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7ClN4O/c9-5-1-2-7-11-3-6 (8 (14)12-10)13 (7)4-5/h1-4H,10H2, (H,12,14)
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . Its molecular weight is 210.62 .Safety and Hazards
Mechanism of Action
Target of Action
Imidazopyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including g-protein coupled receptors, ion channels, and enzymes .
Mode of Action
Imidazopyridines often act by binding to their target proteins, thereby modulating their activity .
Pharmacokinetics
Its solubility and stability suggest that it could be absorbed and distributed in the body to some extent .
Result of Action
Similar compounds have been shown to have potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral activities .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWCATQDUWETPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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